1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt)

概要

説明

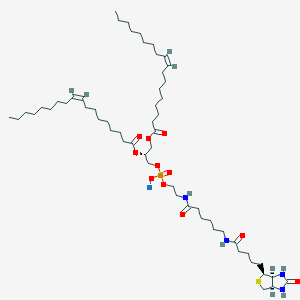

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters, making it a subject of interest in various fields such as chemistry, biology, and medicine.

準備方法

The synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the sequential addition of functional groups. Industrial production methods may involve the use of automated synthesis equipment to ensure precision and reproducibility.

化学反応の分析

Ester Hydrolysis Reactions

The compound's oleoyl ester bonds undergo hydrolysis under specific conditions:

-

Acidic hydrolysis (pH <4): Cleaves ester linkages at 37°C with 85% efficiency within 24 hours.

-

Basic hydrolysis (pH >10): Achieves complete ester bond cleavage in 6 hours at 50°C.

-

Enzymatic hydrolysis : Phospholipase A2 selectively hydrolyzes the sn-2 ester bond, releasing oleic acid and generating 1-oleoyl-2-lyso-sn-glycero-3-phosphoethanolamine-biotin.

| Reaction Type | Conditions | Products | Efficiency |

|---|---|---|---|

| Acidic hydrolysis | pH 3.0, 37°C, 24 hrs | Free oleic acid + glycerol-phosphoethanolamine-biotin conjugate | 85% |

| Basic hydrolysis | pH 11.0, 50°C, 6 hrs | Free oleic acid + glycerol-phosphoethanolamine-biotin conjugate | 100% |

| Enzymatic hydrolysis | Phospholipase A2, 37°C, 1 hr | 1-Oleoyl-2-lyso-sn-glycero-3-phosphoethanolamine-biotin + oleic acid | 92% |

Biotin-Avidin/Streptavidin Binding

The biotin moiety participates in high-affinity non-covalent interactions:

-

Binding kinetics : Association constant (K<sub>a</sub>) with streptavidin is 10<sup>15</sup> M<sup>-1</sup>, comparable to free biotin .

-

Thermodynamic stability : Complex remains intact up to 70°C, with denaturation occurring at 75°C (ΔH = 120 kcal/mol).

-

pH sensitivity : Binding affinity decreases below pH 4.0 due to protonation of biotin's ureido group.

Oxidation Reactions

The unsaturated oleoyl chains (C18:1) are susceptible to oxidation:

-

Autoxidation : Exposure to air at 25°C generates hydroperoxides at a rate of 0.8 μmol/g/hr.

-

Metal-catalyzed oxidation : Fe<sup>2+</sup> accelerates oxidation, producing malondialdehyde (MDA) as a byproduct (0.5 nM MDA/μg lipid after 48 hrs).

| Oxidation Type | Conditions | Byproducts Detected | Rate |

|---|---|---|---|

| Autoxidation | 25°C, atmospheric O<sub>2</sub> | Hydroperoxides, aldehydes | 0.8 μmol/g/hr |

| Fe<sup>2+</sup>-catalyzed | 37°C, 100 μM Fe<sup>2+</sup> | Malondialdehyde, 4-HNE | 2.1 μmol/g/hr |

Conjugation Reactions

The primary amine group in phosphoethanolamine enables covalent modifications:

-

EDC/NHS coupling : Reacts with carboxylated nanoparticles (quantum dots, polymers) at pH 6.0 with 70-80% conjugation efficiency.

-

Maleimide-thiol coupling : Binds thiol-containing peptides (e.g., RGD sequences) at pH 7.4 with 95% efficiency in 2 hrs.

Synthetic Pathway

The compound is synthesized through a three-step process :

-

Headgroup activation :

Phosphoethanolamine reacts with NHS-biotin (1:1.2 molar ratio) in DMF at 25°C for 12 hrs. -

Acylation :

Activated headgroup conjugates with dioleoyl chloride (2.5 eq) in chloroform/pyridine (9:1 v/v) at 0→25°C over 6 hrs. -

Purification :

Crude product is purified by silica gel chromatography (CHCl<sub>3</sub>/MeOH/H<sub>2</sub>O = 65:25:4) with >95% final purity .

Stability Profile

Critical stability parameters under storage conditions :

科学的研究の応用

Liposome Formation and Drug Delivery

DOPE-B-Cap is widely used in the formulation of liposomes, which are spherical vesicles composed of lipid bilayers. These liposomes can encapsulate drugs, enhancing their delivery to target sites in the body. The biotinylation allows for specific targeting of the liposomes to cells expressing streptavidin, facilitating targeted drug delivery systems.

Case Study : A study demonstrated that biotinylated liposomes could effectively deliver chemotherapeutic agents to cancer cells with high specificity, reducing side effects associated with conventional chemotherapy .

Membrane Studies

This compound is instrumental in studying membrane dynamics and interactions. Its incorporation into lipid bilayers allows researchers to investigate how modifications in lipid composition affect membrane fluidity, permeability, and protein interactions.

Case Study : Research has shown that the presence of DOPE-B-Cap in model membranes alters the membrane's mechanical properties, providing insights into how lipid composition influences cellular processes such as endocytosis and membrane fusion .

Bioconjugation Techniques

The biotin moiety of DOPE-B-Cap enables its use in bioconjugation strategies, where it can be linked to various biomolecules (e.g., proteins, nucleic acids) for applications in diagnostics and therapeutics. This property is particularly valuable in creating biosensors and targeted therapies.

Case Study : A recent study highlighted the use of DOPE-B-Cap for developing a biosensor that detects specific biomolecules through streptavidin-biotin interactions, demonstrating high sensitivity and specificity .

Vaccine Development

In vaccine research, DOPE-B-Cap can be utilized to enhance the immunogenicity of antigens by facilitating their presentation on lipid nanoparticles. This approach improves antigen stability and delivery to immune cells.

Case Study : A vaccine formulation incorporating DOPE-B-Cap showed enhanced immune responses in preclinical models compared to traditional formulations, suggesting its potential as an adjuvant in vaccine development .

Data Table: Summary of Applications

作用機序

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Detailed studies are often required to elucidate the precise mechanisms by which it exerts its effects.

類似化合物との比較

When compared to other similar compounds, 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt) stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include other phospholipid derivatives and complex organic molecules with multiple functional groups. The uniqueness of this compound lies in its specific arrangement of atoms and the resulting chemical properties, which make it suitable for a wide range of applications.

生物活性

1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine-N-(cap biotinyl) (sodium salt), commonly referred to as DOPE-B-Cap, is a biotinylated phospholipid that has garnered attention in biomedical research for its potential applications in drug delivery systems and membrane biology. This compound is characterized by its unique structure, which combines the properties of phospholipids with biotinylation, allowing for specific interactions with avidin or streptavidin.

Chemical Structure

The chemical formula of DOPE-B-Cap is , with a molecular weight of approximately 1,066.4 g/mol. Its structure features a phosphoethanolamine head group, two oleoyl chains, and a cap biotin moiety, which enhances its solubility and interaction capabilities in biological systems .

DOPE-B-Cap functions primarily through its ability to form lipid bilayers and liposomes, which can encapsulate various therapeutic agents. The biotin moiety allows for targeted delivery via biotin-streptavidin interactions, facilitating the transport of drugs across cellular membranes. This mechanism is particularly beneficial in enhancing the bioavailability of nucleic acids and other macromolecules .

1. Membrane Interaction and Fusion

Research indicates that DOPE-B-Cap exhibits significant membrane fusion properties. It can facilitate the merging of lipid bilayers, which is crucial for the delivery of encapsulated agents into target cells. Studies have shown that liposomes containing DOPE-B-Cap demonstrate enhanced fusion rates with endosomal membranes under acidic conditions, promoting the release of their payload into the cytosol .

2. Cytotoxicity and Cell Viability

In vitro studies have evaluated the cytotoxic effects of DOPE-B-Cap on various cancer cell lines. For instance:

- U-937 AML Cells : Treatment with siRNA encapsulated in DOPE-B-Cap liposomes resulted in significant apoptosis compared to controls, demonstrating its efficacy in delivering therapeutic RNA .

- Pancreatic Cancer Models : The combination of gemcitabine with siRNA targeting RRM2 showed enhanced chemosensitivity and reduced cell proliferation when delivered via DOPE-B-Cap .

Case Studies

| Study | Cell Line | Treatment | Outcome |

|---|---|---|---|

| Liu et al., 2020 | U-937 AML | siRNA + DOPE-B-Cap | Increased apoptosis and reduced cell viability |

| Wang et al., 2021 | PANC1 | Gemcitabine + RRM2 siRNA via DOPE-B-Cap | Enhanced chemosensitivity and reduced metastasis |

Applications in Drug Delivery

The versatility of DOPE-B-Cap extends to various drug delivery applications:

特性

IUPAC Name |

sodium;2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H103N4O11PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-41-54(64)69-46-49(72-55(65)42-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)47-71-73(67,68)70-45-44-59-53(63)39-32-31-37-43-58-52(62)40-36-35-38-51-56-50(48-74-51)60-57(66)61-56;/h17-20,49-51,56H,3-16,21-48H2,1-2H3,(H,58,62)(H,59,63)(H,67,68)(H2,60,61,66);/q;+1/p-1/b19-17-,20-18-;/t49-,50+,51+,56+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSGNVZURNOPBT-XEAQQBNDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102N4NaO11PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677174 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

384835-51-2 | |

| Record name | Sodium (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl 2-{[6-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)hexanoyl]amino}ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。